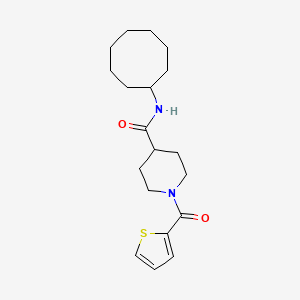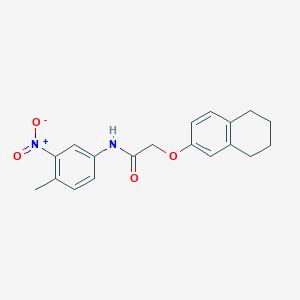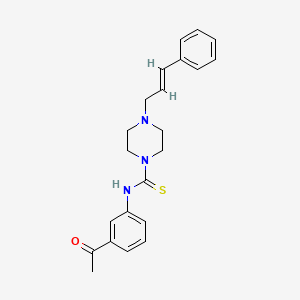
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Mécanisme D'action
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The mu-opioid receptor is activated by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and fentanyl. This compound binds to the mu-opioid receptor and blocks the activation of the receptor by opioid ligands.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of dopamine in the nucleus accumbens, which is a key brain region involved in the reward pathway. This suggests that this compound may have potential therapeutic applications in addiction treatment. This compound has also been shown to inhibit the development of opioid tolerance, which is a common problem associated with long-term opioid use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in pain and addiction without interference from other opioid receptors. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are a number of future directions for research on N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in combination with other drugs for pain management and addiction treatment. Another area of interest is the development of longer-acting this compound analogs that can be used in long-term studies. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other areas, such as depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has a number of biochemical and physiological effects, including the inhibition of dopamine release and the prevention of opioid tolerance. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for investigating the role of the mu-opioid receptor in pain and addiction. Further research is needed to fully understand the potential therapeutic applications of this compound and its analogs.
Applications De Recherche Scientifique
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid analgesics. This compound has been used in a variety of in vitro and in vivo studies to investigate the role of the mu-opioid receptor in pain and addiction.
Propriétés
IUPAC Name |
N-cyclooctyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18(20-16-7-4-2-1-3-5-8-16)15-10-12-21(13-11-15)19(23)17-9-6-14-24-17/h6,9,14-16H,1-5,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHLYHJYYAEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732555.png)

![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732569.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4732576.png)
![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)


![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
